3-(Dimethylamino)propiophenone
Description
Overview of 3-(Dimethylamino)propiophenone as a Mannich Base
This compound is classified as a Mannich base. chemicalbook.com The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. semanticscholar.org In the case of this compound, its synthesis is a classic example of the Mannich reaction, typically involving acetophenone (B1666503), formaldehyde, and dimethylamine (B145610) hydrochloride. orgsyn.org The product, a β-aminoketone, is the characteristic structure of a Mannich base. semanticscholar.org
The structure of this compound consists of a phenyl group bonded to a carbonyl carbon, which is part of a three-carbon chain. A tertiary amine, specifically a dimethylamino group, is attached at the beta-position (the third carbon) relative to the carbonyl group. This structural arrangement is crucial to its reactivity and utility in further chemical transformations. rsc.org The compound exists both as a free base and as a hydrochloride salt, with the latter being more common in laboratory use due to its increased stability and solubility in polar solvents. smolecule.com
Table 1: Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
|---|---|---|
| CAS Number | 3506-36-3 nih.govchemicalbook.com | 879-72-1 chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₁₁H₁₅NO nih.govchemicalbook.com | C₁₁H₁₆ClNO smolecule.com or C₁₁H₁₅NO·HCl biosynth.com |
| Molecular Weight | 177.24 g/mol nih.govchemicalbook.com | 213.71 g/mol smolecule.combiosynth.com |
| IUPAC Name | 3-(dimethylamino)-1-phenylpropan-1-one nih.gov | 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride |
| Melting Point | Not applicable | 155-156 °C sigmaaldrich.com |
| Synonyms | β-(Dimethylamino)propiophenone chemicalbook.com | beta-Dimethylaminopropiophenone hydrochloride orgsyn.org |
Historical Context of Research on this compound
Research into compounds like this compound is intrinsically linked to the development of the Mannich reaction, first reported by Carl Mannich. A 1922 publication by Mannich and Heilner laid the groundwork for the synthesis of such β-aminoketones. orgsyn.org These early studies established a reliable method for creating a wide range of Mannich bases, which became recognized for their potential as synthetic intermediates.
The procedure for synthesizing this compound hydrochloride was later detailed and optimized, becoming a standard method documented in resources like Organic Syntheses. orgsyn.org This accessibility allowed for broader investigation into its chemical reactivity and potential applications. Early research focused on understanding the reaction mechanism and exploring the scope of substrates, including the use of different ketones, amines, and reaction conditions. The diethylamino homolog, for instance, can be synthesized simply by substituting diethylamine (B46881) hydrochloride in the reaction. orgsyn.org
Significance and Role of this compound in Contemporary Chemical and Pharmaceutical Research
In modern research, this compound serves primarily as a versatile synthetic intermediate. scielo.br Its utility stems from its ability to act as a precursor for a wide array of more complex molecules with significant biological and material science applications.
Key Research Applications:
Pharmaceutical Synthesis: The compound is a key starting material for synthesizing various pharmaceutical agents. ontosight.ai Its derivatives are used to produce the topical antifungal drug Naftifine and the local anesthetic Falicain. semanticscholar.orgscielo.br It is also used as a reagent in the synthesis of substituted 4-azapaullones, which have been investigated as selective inhibitors for African trypanosomes, the parasites responsible for sleeping sickness. chemicalbook.comcoompo.com
Organic Chemistry Building Block: As a Mannich base, it is a valuable building block in organic synthesis. It can be used to generate libraries of novel β-aminoketones and γ-aminoalcohols through reactions like N-alkylation and subsequent reduction of the carbonyl group. semanticscholar.orgscielo.br These structures are of great interest due to their presence in many biologically active natural and synthetic compounds. semanticscholar.org
Material Science: Derivatives of this compound have found applications in material science. For example, it can be a component in the synthesis of photoinitiators, which are crucial for light-induced polymerization reactions used in developing new materials. smolecule.com
Proteomics Research: In the field of proteomics, the hydrochloride salt is used for protein crosslinking. It reacts with primary amine groups on amino acid residues like lysine, forming covalent bonds that help stabilize protein complexes for analysis by mass spectrometry. smolecule.com
Table 2: Selected Research Findings Involving this compound
| Research Area | Finding | Significance | Reference |
|---|---|---|---|
| Antifungal Agents | Used as a key intermediate in an alternative synthesis route for Naftifine. | Demonstrates its utility in creating established pharmaceutical products. | scielo.br |
| Local Anesthetics | Serves as a starting material for the synthesis of Falicain®. | Highlights its role in producing bioactive molecules. | semanticscholar.orgscielo.br |
| Antiparasitic Agents | Acts as a reagent for synthesizing 4-azapaullones, which show selective inhibition of African trypanosoma. | Shows potential for developing treatments for parasitic diseases. | chemicalbook.comcoompo.com |
| Synthetic Methodology | Used in a straightforward method to synthesize diverse β-aminoketones and γ-aminoalcohols. | Provides an efficient route to important chemical scaffolds for drug discovery. | scielo.br |
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNXJNURJISYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188564 | |
| Record name | beta-(Dimethylamino)propiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3506-36-3 | |
| Record name | 3-(Dimethylamino)-1-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3506-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | beta-(Dimethylamino)propiophenone | |
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| Record name | beta-(Dimethylamino)propiophenone | |
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| Record name | 3-(dimethylamino)propiophenone | |
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| Record name | 3-(DIMETHYLAMINO)PROPIOPHENONE | |
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Synthetic Methodologies for 3 Dimethylamino Propiophenone
Classical Synthetic Approaches
Traditional methods for synthesizing 3-(dimethylamino)propiophenone rely on well-documented, foundational reactions in organic chemistry, primarily the Mannich reaction and pathways involving Friedel-Crafts acylation as a preparatory step.
Mannich Reaction Pathways for this compound Synthesis
The Mannich reaction is a cornerstone for the synthesis of β-amino ketones and is the most common and direct method for producing this compound. semanticscholar.org This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine.
The most widely cited method for preparing this compound is the Mannich reaction involving acetophenone (B1666503), dimethylamine (B145610) hydrochloride, and a source of formaldehyde, typically paraformaldehyde. orgsyn.orggoogle.com The reaction is generally conducted in a protic solvent like ethanol (B145695) and catalyzed by a small amount of strong acid, such as hydrochloric acid. orgsyn.org
Table 1: Synthesis of this compound hydrochloride via Mannich Reaction
| Reactant | Reagent | Key Conditions | Yield | Melting Point (Purified) | Reference |
|---|---|---|---|---|---|
| Acetophenone | Dimethylamine hydrochloride, Paraformaldehyde | 95% Ethanol, conc. HCl (cat.), 2 hr reflux | 66-70% | 155-156 °C | orgsyn.org |
An alternative classical route involves the nucleophilic substitution of a halogenated precursor. Specifically, this compound hydrochloride can be synthesized from the reaction of β-bromopropiophenone with dimethylamine hydrochloride. smolecule.com This method relies on the displacement of the bromine atom at the beta position of the propiophenone (B1677668) backbone by the dimethylamine nucleophile. The process concludes with purification and salt formation by treating the resulting amine with hydrochloric acid to yield the stable hydrochloride salt. smolecule.comsmolecule.com This pathway is also used for preparing substituted analogs, such as reacting 4-bromopropiophenone with dimethylamine to introduce the dimethylamino group at the 3-position.
Advanced and Green Chemistry Synthetic Routes
In line with the principles of green chemistry, which advocate for more efficient and environmentally benign processes, microwave-assisted synthesis has been explored as an alternative to conventional heating methods.
Microwave-Assisted Synthesis of this compound
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and often improve yields. While direct microwave-assisted synthesis of this compound is not extensively documented, its use as a key reactant in subsequent microwave-mediated reactions highlights its stability and utility under these conditions.
For instance, this compound hydrochloride (referred to as β-dimethylaminopropiophenone hydrochloride) is used as a starting material in the microwave-assisted synthesis of 1,3-diphenyl-2-pyrazoline derivatives. researchgate.net In this procedure, it is reacted with substituted phenylhydrazine (B124118) hydrochlorides under microwave irradiation. The study reports that this method offers significant advantages, including short reaction times and high yields, with an easy work-up process. researchgate.net These benefits are characteristic of microwave-assisted organic synthesis, which generally provides rapid and efficient heating compared to conventional methods. nih.gov
Mechanochemical Synthesis of this compound (Ball Milling)
Mechanochemical synthesis, utilizing high-energy ball milling, represents a sustainable and efficient alternative to conventional solvent-based methods for producing this compound. smolecule.com This solid-state approach is particularly applicable to the Mannich reaction, the primary route for this compound's synthesis. mmu.ac.uk The reaction is performed in a planetary ball mill or a high-speed vibrating ball mill, where mechanical force initiates the chemical transformation. mmu.ac.uknih.gov
The process involves charging a grinding jar, typically made of stainless steel, with the reactants: acetophenone, a dimethylamine source like dimethylamine hydrochloride, and a formaldehyde source such as paraformaldehyde. mmu.ac.ukorgsyn.org Grinding balls, also usually stainless steel, are added to the jar. mmu.ac.uknih.gov The entire apparatus is flushed with an inert gas like argon before the milling process begins. mmu.ac.uk
Table 1: Typical Equipment for Mechanochemical Synthesis
| Parameter | Description | Example |
|---|---|---|
| Milling Equipment | Device used to impart mechanical energy. | Planetary Ball Mill (e.g., Retsch® PM100) mmu.ac.uk |
| Grinding Jar | Container holding reactants and balls. | 50 mL stainless steel grinding jar mmu.ac.uk |
| Grinding Media | Balls that grind the reactants. | Stainless steel balls of various diameters (e.g., 0.8 cm to 1.5 cm) mmu.ac.uknih.gov |
| Atmosphere | Controlled to prevent side reactions. | Inert atmosphere, such as Argon mmu.ac.uk |
| Milling Frequency | Speed of the milling process. | Variable, e.g., 30 Hz for high-speed vibration mills nih.gov |
Optimization of Synthetic Reaction Efficiency and Yield
Maximizing the yield and purity of this compound is a primary objective in its synthesis. This is achieved through careful control and optimization of reaction parameters, primarily involving real-time reaction monitoring and precise adjustment of reactant molar ratios.
Reaction Monitoring Techniques (e.g., TLC, HPLC)
Continuous monitoring of the reaction progress is essential for optimizing the synthesis of this compound. It allows for the determination of the reaction endpoint, preventing the formation of by-products from prolonged reaction times or overheating.
Thin-Layer Chromatography (TLC): TLC is a widely used technique for qualitatively tracking the progress of a reaction. It allows chemists to observe the consumption of starting materials (e.g., acetophenone) and the formation of the product in real-time. mdpi.com A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in an appropriate solvent system. By comparing the spots of the reaction mixture to the starting material standards, one can determine if the reactants have been fully consumed. mdpi.comrsc.org
Molar Ratio Adjustments for Enhanced Yield
The stoichiometry of the reactants in the Mannich reaction is a critical factor influencing the final yield of this compound. Adjusting the molar ratios of the ketone (acetophenone), the amine (dimethylamine hydrochloride), and the aldehyde (formaldehyde) can significantly enhance the efficiency of the reaction.
The conventional synthesis involves reacting acetophenone, dimethylamine hydrochloride, and paraformaldehyde. orgsyn.org Research and established procedures have demonstrated that using a slight excess of the amine and formaldehyde source relative to the acetophenone can lead to higher yields. For instance, a molar ratio of 1:1.2:1 for acetophenone, dimethylamine, and formaldehyde respectively has been suggested for yield optimization. Another established procedure uses a molar ratio of approximately 1:1.3:1.3 (acetophenone:dimethylamine hydrochloride:formaldehyde), which resulted in a crude product yield of 68-72%. orgsyn.org In the synthesis of a related Mannich base, a yield of 85% was achieved, highlighting the impact of optimized stoichiometry. google.com
Table 2: Molar Ratio Examples in the Synthesis of this compound and Related Mannich Bases
| Reactant 1 (Ketone) | Reactant 2 (Amine) | Reactant 3 (Aldehyde) | Molar Ratio (Ketone:Amine:Aldehyde) | Reported Yield | Source |
|---|---|---|---|---|---|
| Acetophenone | Dimethylamine | Formaldehyde | 1 : 1.2 : 1 | Optimized for enhancement | |
| Acetophenone | Dimethylamine HCl | Paraformaldehyde | 1 : 1.3 : 1.32 | 68-72% (crude) | orgsyn.org |
Chemical Reactivity and Reaction Mechanisms of 3 Dimethylamino Propiophenone
Role of Ketone and Tertiary Amine Functionalities in Reactivity
The chemical behavior of 3-(dimethylamino)propiophenone, a Mannich base, is fundamentally governed by the presence of both a ketone and a tertiary amine. The propiophenone (B1677668) backbone provides an aromatic ring conjugated to a carbonyl group, which influences the reactivity of the α- and β-carbons. The dimethylamino group at the β-position plays a crucial role in activating the molecule for various transformations.
The ketone functionality provides an electrophilic carbonyl carbon and acidic α-protons, making it susceptible to nucleophilic attack and enolization. The tertiary amine group, being electron-donating, can influence the electron density of the molecule. More significantly, in its protonated form, the dimethylammonium group acts as an excellent leaving group, facilitating elimination reactions to form an α,β-unsaturated ketone (a vinyl ketone). This in situ formation of a Michael acceptor is a key aspect of its reactivity.
Nucleophilic Reactions Involving this compound
The electrophilic nature of the carbonyl carbon and the potential for elimination-addition reactions make this compound a substrate for various nucleophilic reactions.
This compound can react with primary amines to form stable adducts through a process known as an amine exchange or transamination reaction. This reaction proceeds via an elimination-addition mechanism. Under suitable conditions, typically involving heating, the this compound hydrochloride eliminates dimethylamine (B145610) to form phenyl vinyl ketone in situ. The primary amine then acts as a nucleophile and adds to the α,β-unsaturated ketone in a Michael-type addition to form a more stable β-aminoketone.
The general mechanism can be summarized as follows:
Elimination: The protonated dimethylamino group acts as a good leaving group, and upon heating, dimethylamine is eliminated, forming the reactive intermediate, phenyl vinyl ketone.
Michael Addition: The primary amine then attacks the β-carbon of the phenyl vinyl ketone, leading to the formation of a new β-aminoketone.
This reaction is particularly useful for the synthesis of a variety of β-aminoketones by simply varying the primary amine used.
Cyclization Reactions and Heterocycle Formation
This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds. Its ability to generate a reactive intermediate allows for its participation in cyclization reactions.
A significant application of this compound in heterocycle synthesis is its reaction with 2-aminobenzothiazoles to form pyrido[2,1-b] rsc.orgrsc.orgbenzothiazoles. rsc.orgresearchgate.net This reaction is influenced by the steric hindrance of the Mannich base. With non-sterically hindered Mannich bases like this compound, the reaction proceeds to yield the pyrido[2,1-b] rsc.orgrsc.orgbenzothiazole core. rsc.orgresearchgate.net
The proposed mechanism involves the initial formation of phenyl vinyl ketone via the elimination of dimethylamine. The 2-aminobenzothiazole then undergoes a Michael addition to the vinyl ketone, followed by an intramolecular cyclization and dehydration to afford the final aromatic heterocyclic system.
Table 1: Synthesis of Pyrido[2,1-b] rsc.orgrsc.orgbenzothiazoles
| Reactants | Product | Reaction Type |
| This compound and 2-Aminobenzothiazole | Pyrido[2,1-b] rsc.orgrsc.orgbenzothiazole | Michael Addition followed by Intramolecular Cyclization |
The participation of this compound in hetero-Diels-Alder reactions with azadienes is not extensively documented in the scientific literature. In a typical hetero-Diels-Alder reaction, an electron-rich olefin (dienophile) reacts with an electron-deficient diene containing a heteroatom (in this case, an azadiene). While the in situ generated phenyl vinyl ketone from this compound could potentially act as a dienophile, specific examples of its reaction with azadienes are not readily found. The reactivity of the vinyl ketone in Michael additions often dominates.
Reduction Reactions of the Carbonyl Group
The carbonyl group of this compound can be selectively reduced to a hydroxyl group, yielding the corresponding γ-aminoalcohol. This transformation is typically achieved using hydride-reducing agents or through catalytic hydrogenation.
Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this reduction. The reaction is generally carried out in a protic solvent like methanol or ethanol (B145695). The hydride from the borohydride attacks the electrophilic carbonyl carbon, and upon workup with water or a dilute acid, the resulting alkoxide is protonated to give the alcohol. While specific yield data for the reduction of this compound is not consistently reported across the literature, the reduction of similar β-aminoketones to γ-aminoalcohols generally proceeds with good yields. rsc.orgnih.gov
Catalytic hydrogenation is another method for the reduction of the carbonyl group. This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. tcichemicals.com The choice of catalyst and reaction conditions can influence the selectivity of the reduction, especially in molecules with multiple reducible functional groups. For β-aminoketones, catalytic hydrogenation can be an efficient method to obtain the corresponding γ-aminoalcohols.
Table 2: Reduction of the Carbonyl Group of this compound
| Reduction Method | Reagents | Product |
| Hydride Reduction | Sodium Borohydride (NaBH₄) in Ethanol/Methanol | 3-(Dimethylamino)-1-phenyl-1-propanol |
| Catalytic Hydrogenation | H₂, Pd/C (or other suitable catalyst) | 3-(Dimethylamino)-1-phenyl-1-propanol |
Chemical Reduction to γ-Aminoalcohols (e.g., with NaBH4)
The carbonyl group of this compound and its derivatives can be readily reduced to form the corresponding γ-aminoalcohols. scielo.brresearchgate.net A common and effective reagent for this transformation is sodium borohydride (NaBH₄). researchgate.net This reagent is a source of hydride ions (H⁻), which act as nucleophiles, attacking the electrophilic carbon atom of the ketone's carbonyl group. youtube.com
The reaction mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a new carbon-hydrogen bond. youtube.com The resulting intermediate is an alkoxide, which is subsequently protonated, typically by the solvent (such as methanol or ethanol), to yield the final secondary alcohol product. youtube.comstudylib.net One mole of sodium borohydride is capable of reducing four moles of a ketone. studylib.net
This chemical reduction is a key step in the synthesis of various γ-aminoalcohols, which are valuable structural motifs in medicinal chemistry. scielo.brresearchgate.net For example, the reduction of β-aminoketones, synthesized from this compound salts, provides the final γ-aminoalcohols in good yields. scielo.br
Table 1: Example of NaBH₄ Reduction
| Starting Material | Product | Reagent | Solvent | Yield | Reference |
|---|
Catalytic Hydrogenation for Alcohol Formation
Catalytic hydrogenation is an alternative method for the reduction of the carbonyl group in this compound derivatives to form alcohols. scielo.brresearchgate.net This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this type of reaction include palladium on carbon (Pd/C) and other platinum group metals. cardiff.ac.uk
The reaction occurs on the surface of the metal catalyst. Hydrogen gas is adsorbed onto the catalyst surface, where the H-H bond is weakened or broken. cardiff.ac.uk The ketone also adsorbs onto the surface, allowing for the stepwise addition of hydrogen atoms across the C=O double bond, resulting in the formation of the corresponding alcohol. This method is widely used in both laboratory and industrial settings for its efficiency. Both chemical reduction with NaBH₄ and catalytic hydrogenation are effective in converting the β-aminoketones derived from this compound into γ-aminoalcohols. scielo.brresearchgate.net
N-Alkylation Reactions with Secondary Benzylamines
This compound hydrochloride serves as a key starting material for the N-alkylation of secondary amines, particularly secondary benzylamines. scielo.brresearchgate.net In this reaction, the dimethylamino group acts as a leaving group, facilitating the formation of a new carbon-nitrogen bond with the incoming secondary amine. This process is used to synthesize a diverse library of β-aminoketones. scielo.br
The reaction is typically carried out by heating a mixture of the this compound salt and the secondary benzylamine in a suitable solvent system, such as 1,4-dioxane (B91453) with triethylamine (B128534) (TEA). scielo.br The presence of a base like TEA can facilitate the reaction through a Hofmann-type β-elimination, forming an arylvinyl ketone intermediate. scielo.br The secondary amine then adds to this intermediate via a Michael-type addition to yield the final β-aminoketone product. scielo.br This synthetic approach has been shown to produce the desired products in good yields. scielo.br
Table 2: N-Alkylation of Secondary Amines with this compound Hydrochloride
| Amine | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|
| Secondary Benzylamines | 1,4-Dioxane / Triethylamine | Reflux, 0.5-2 h | β-Aminoketones | scielo.br |
| Aliphatic Secondary Amines | Water | Room Temperature, 24 h | β-Aminoketones | researchgate.net |
Decomposition Pathways
This compound can undergo decomposition, particularly under thermal stress. At high temperatures, the compound can break down, releasing volatile organic compounds. smolecule.com If the compound is in its hydrochloride salt form, this thermal decomposition can also potentially release hydrochloric acid. smolecule.com While stable under normal ambient conditions, exposure to significant heat or strong acids and bases can promote its degradation. smolecule.com The decomposition pathway for related compounds has been suggested to involve β-hydrogen elimination. illinois.edu
Derivatives and Analogs of 3 Dimethylamino Propiophenone
Synthesis of Structurally Diverse β-Aminoketones and γ-Aminoalcohols
3-(Dimethylamino)propiophenone and its derivatives are effective starting materials for the synthesis of structurally diverse β-aminoketones and γ-aminoalcohols. A straightforward and efficient method involves the N-alkylation of secondary benzylamines with 3-(N,N-dimethylamino)propiophenone salts. smolecule.comscielo.br
The synthesis of β-aminoketones is achieved by reacting the corresponding 3-(N,N-dimethylamino)propiophenone hydrochloride with a secondary amine, such as a substituted benzylamine, in a solvent like 1,4-dioxane (B91453) with triethylamine (B128534) (TEA). smolecule.comscielo.br The reaction is typically stirred at reflux for 0.5 to 2 hours. smolecule.com This process is believed to occur via a Hofmann-type β-elimination, forming an arylvinyl ketone intermediate, which then undergoes a Michael-type addition with the secondary amine. scielo.br
Once the β-aminoketones are synthesized and purified, they can be readily converted to the corresponding γ-aminoalcohols. This is accomplished through the chemical or catalytic reduction of their carbonyl groups, often using reducing agents like sodium borohydride (B1222165) in methanol. smolecule.comscielo.br This two-step process provides a versatile route to libraries of novel β-aminoketones and γ-aminoalcohols. smolecule.com
| Entry | Propiophenone (B1677668) Salt | Amine | β-Aminoketone Product | Yield (%) | γ-Aminoalcohol Product | Yield (%) |
| 1 | This compound HCl | Benzylamine | 3-(Benzylamino)propiophenone | 85 | 3-(Benzylamino)-1-phenylpropan-1-ol | 92 |
| 2 | 4'-Chloro-3-(dimethylamino)propiophenone HCl | Benzylamine | 3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one | 82 | 3-(Benzylamino)-1-(4-chlorophenyl)propan-1-ol | 95 |
| 3 | This compound HCl | Morpholine | 3-Morpholinopropiophenone | 78 | 1-Phenyl-3-morpholinopropan-1-ol | 98 |
| 4 | 4'-Methyl-3-(dimethylamino)propiophenone HCl | Piperidine | 1-(4-Methylphenyl)-3-(piperidin-1-yl)propan-1-one | 88 | 1-(4-Methylphenyl)-3-(piperidin-1-yl)propan-1-ol | 96 |
Quaternary Ammonium (B1175870) Derivatives and Their Synthesis
The tertiary amine functional group in this compound allows for the synthesis of quaternary ammonium derivatives. This transformation is typically achieved through the Menschutkin reaction, which involves the alkylation of the tertiary amine with an alkyl halide. nih.gov
In this reaction, the lone pair of electrons on the nitrogen atom of the dimethylamino group acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide). This SN2 reaction results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the halide as the counter-ion. nih.gov The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields. This quaternization imparts a permanent positive charge to the nitrogen atom, altering the molecule's physical and chemical properties, such as its solubility and biological activity.
Propiophenone Derivatives with Modified Substituent Patterns
The synthesis of 3-(Dimethylamino)-2-methylpropiophenone hydrochloride, an α-methylated analog, can be accomplished via the Mannich reaction. This classic method involves a three-component condensation of a ketone containing an α-hydrogen, formaldehyde (B43269), and a secondary amine hydrochloride.
In a typical procedure, propiophenone (1-phenylpropan-1-one) would be used as the ketone source. The reaction proceeds by reacting propiophenone with paraformaldehyde and dimethylamine (B145610) hydrochloride in an alcoholic solvent, such as ethanol (B145695), with a catalytic amount of concentrated hydrochloric acid. The mixture is heated at reflux to drive the reaction to completion. Upon cooling and addition of a non-polar solvent like acetone (B3395972), the hydrochloride salt of the Mannich base precipitates and can be isolated by filtration.
3-(Dimethylamino)-4'-bromopropiophenone hydrochloride is a derivative used as a precursor in the synthesis of various pharmaceutical compounds. mdpi.com Its synthesis is a direct application of the Mannich reaction, starting from the appropriately substituted acetophenone (B1666503). nih.gov
The procedure involves the reaction of 4'-bromoacetophenone (B126571) with dimethylamine hydrochloride and paraformaldehyde. nih.gov The reactants are typically heated in ethanol with a catalytic amount of hydrochloric acid. nih.gov The reaction forms the β-aminoketone structure, which is then precipitated as its hydrochloride salt, often by adding acetone to the cooled reaction mixture. This method provides a reliable route to this key synthetic intermediate.
Synthesis of 3-(Dimethylamino)-4'-bromopropiophenone Hydrochloride
| Reactant | Role |
| 4'-Bromoacetophenone | Ketone Substrate |
| Dimethylamine Hydrochloride | Amine Source |
| Paraformaldehyde | Formaldehyde Source |
| Ethanol | Solvent |
| Hydrochloric Acid | Catalyst |
The compound 3-(dimethylamino)-2-methylene-propiophenone is a key reactive intermediate in certain synthetic pathways originating from this compound. scielo.br This α,β-unsaturated ketone, also known as an enone, is not typically isolated as a stable final product but is generated in situ.
Its formation occurs when this compound hydrochloride is treated with a base, such as triethylamine (TEA). The base facilitates a Hofmann-type β-elimination reaction, where the dimethylamino group and a proton on the α-carbon are removed, creating a carbon-carbon double bond between the α and β positions. This transient enone is highly electrophilic and readily participates in subsequent reactions, such as Michael-type additions with nucleophiles like secondary amines, to form new, more complex β-aminoketones. scielo.br
This compound N-oxide is a derivative where the tertiary nitrogen atom has been oxidized. The synthesis of amine N-oxides is a standard transformation in organic chemistry, typically achieved by treating the parent tertiary amine with an oxidizing agent.
Stereoselective Synthesis of Chiral Derivatives
The introduction of chirality into derivatives of this compound predominantly focuses on the stereoselective reduction of its ketone functionality to produce chiral β-amino alcohols. This transformation is of significant interest as the resulting chiral amino alcohols are valuable building blocks for the synthesis of various biologically active compounds. The primary strategies employed to achieve high stereoselectivity involve the use of chiral catalysts in asymmetric hydrogenation and reduction reactions.
One of the most effective methods for the enantioselective synthesis of chiral β-amino alcohols from β-aminoketones is through catalytic asymmetric hydrogenation. Ruthenium-based catalysts, particularly those developed by Noyori and his research group, have demonstrated remarkable efficiency and enantioselectivity in the reduction of a variety of ketones, including β-amino ketones. These catalysts typically consist of a ruthenium center coordinated with a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand. The specific combination of these chiral ligands creates a highly effective asymmetric environment around the metal center, leading to the preferential formation of one enantiomer of the alcohol product. For instance, complexes like trans-RuCl2[(R)-xylbinap][(R)-diapen] have been shown to efficiently reduce β-amino ketones with high enantiomeric excess (ee).
Another significant class of catalysts used for the asymmetric reduction of ketones is the chiral oxazaborolidines, famously known as Corey-Bakshi-Shata (CBS) catalysts. These catalysts are typically prepared from a chiral amino alcohol and borane (B79455). In the presence of a stoichiometric amount of borane, the CBS catalyst facilitates the highly enantioselective reduction of the ketone. The mechanism involves the coordination of the ketone's oxygen to the boron atom of the catalyst, which then directs the hydride transfer from the borane to one face of the carbonyl group, resulting in the formation of a chiral alcohol with high enantioselectivity.
Furthermore, rhodium-based catalysts, often in conjunction with chiral phosphine (B1218219) ligands like BINAP, are employed for the diastereoselective hydrogenation of already chiral β-amino ketones. This is particularly relevant when the amine portion of the molecule already contains a stereocenter. The chiral catalyst then influences the formation of the new stereocenter at the alcohol position, leading to the preferential formation of one diastereomer.
While the general methodologies for the asymmetric reduction of β-aminoketones are well-established, specific detailed research findings for the stereoselective synthesis of chiral derivatives directly from this compound are not extensively documented in readily available literature. However, the principles derived from studies on closely related β-aminoketones are directly applicable. The following table summarizes representative findings for the asymmetric hydrogenation of analogous β-aminoketones, which serve as a strong indicator for the potential outcomes with this compound derivatives.
| Catalyst/Reagent | Substrate | Reaction Conditions | Yield (%) | Stereoselectivity (ee/dr) |
| trans-RuCl2[(R)-xylbinap][(R)-diapen] | α-Amino Ketone | H2 (50 psi), CH2Cl2 | >95 | 96% ee |
| Rh(COD)2BF4 / (R)-BINAP | Chiral N-PMP-protected β-amino ketone | H2, Dichloromethane | Good | High syn-diastereoselectivity |
| Chiral Oxazaborolidine (CBS) Catalyst | Prochiral Ketone | BH3·THF | Good to Excellent | High ee |
| Ir/α-substituted-amino acid amide complex | Chiral N-PMP-protected β-amino ketone | 2-propanol | Good | High anti-diastereoselectivity |
Spectroscopic and Structural Elucidation of 3 Dimethylamino Propiophenone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For 3-(Dimethylamino)propiophenone hydrochloride, ¹H NMR and ¹³C NMR spectra provide definitive evidence for its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound hydrochloride, typically recorded in a solvent like DMSO-d₆, shows distinct signals corresponding to each unique proton environment in the molecule. chemicalbook.com The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region (around 7.5-8.1 ppm). chemicalbook.com The two methylene (B1212753) groups (-CH₂-) of the propiophenone (B1677668) backbone present as triplets, and the methyl protons (-CH₃) of the dimethylamino group appear as a singlet further upfield. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon (C=O) is characteristically found far downfield. The aromatic carbons of the phenyl ring show a cluster of signals in the aromatic region (typically 128-137 ppm), while the methylene and methyl carbons of the side chain appear at higher field strengths.
¹H NMR Spectroscopic Data for this compound Hydrochloride in DMSO-d₆ chemicalbook.com
| Assignment | Chemical Shift (δ) in ppm | Signal Multiplicity |
|---|---|---|
| Aromatic-H (ortho) | ~8.03 | Multiplet |
| Aromatic-H (meta, para) | ~7.58 - 7.69 | Multiplet |
| -CO-CH₂- | ~3.69 | Triplet |
| -CH₂-N- | ~3.42 | Triplet |
| -N(CH₃)₂ | ~2.82 | Singlet |
| N-H⁺ (amine salt) | ~11.1 | Broad Singlet |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound reveals key absorptions that confirm its chemical identity.
The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, which is a defining characteristic of the propiophenone structure. Aromatic C-H stretching vibrations and C=C stretching vibrations from the phenyl ring are also clearly observable. Additionally, C-N stretching vibrations associated with the dimethylamino group can be identified.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 libretexts.org |
| Ketone C=O | Stretching | ~1680 - 1700 ucalgary.ca |
| Aromatic C=C | Stretching | 1600 - 1450 libretexts.org |
| C-N | Stretching | 1250 - 1020 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and measuring the mass-to-charge (m/z) ratio of the resulting ions.
For this compound, the mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight (177 g/mol for the free base). chemicalbook.com The fragmentation pattern is highly informative for structure elucidation. A key fragmentation is the alpha-cleavage adjacent to the nitrogen atom, which is a characteristic pathway for amines. libretexts.orgmiamioh.edu This results in the formation of a stable iminium ion. Another significant fragmentation involves the cleavage of the bond between the carbonyl group and the adjacent methylene group, leading to the formation of the benzoyl cation. chemicalbook.com
Key Mass Spectrometry Fragments for this compound chemicalbook.com
| m/z Value | Proposed Fragment Ion | Significance |
|---|---|---|
| 177 | [C₁₁H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 132 | [C₉H₁₀O]⁺ | Loss of dimethylaminomethyl radical |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 58 | [C₃H₈N]⁺ | Dimethyliminium ion (result of α-cleavage) |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation.
Computational and Theoretical Studies of 3 Dimethylamino Propiophenone
Computational chemistry provides profound insights into the behavior of molecules, elucidating properties and dynamics that are challenging to observe through experimental means alone. For 3-(Dimethylamino)propiophenone, a significant Mannich base, theoretical studies are crucial for understanding its reactivity, stability, and potential biological interactions. These investigations primarily utilize methods rooted in quantum mechanics, such as Density Functional Theory (DFT), to model the molecule at an electronic level.
Applications of 3 Dimethylamino Propiophenone in Advanced Chemical Synthesis
Precursor in the Synthesis of Bioactive Compounds
The utility of 3-(Dimethylamino)propiophenone is prominently highlighted in its role as a key starting material for a range of biologically active compounds, from antifungal agents to local anesthetics and antidepressants.
Synthesis of Naftifine (Antifungal Agent)
This compound derivatives are crucial in an alternative and efficient synthetic route for Naftifine, a topical antifungal agent. nih.gov The synthesis involves a multi-step process that begins with the propiophenone (B1677668) salt.
The general pathway involves an initial N-alkylation of a secondary amine with the this compound salt to yield a β-aminoketone. nih.gov This intermediate is then subjected to a chemical or catalytic reduction of its carbonyl group to produce a γ-aminoalcohol. nih.govnih.gov For Naftifine, a subsequent acid-catalyzed reaction completes the synthesis, yielding the final allylamine (B125299) structure in good yields. nih.gov One reported synthesis using this strategy achieved a 90% yield for Naftifine. nih.gov
Table 1: Synthetic Steps for Naftifine via this compound Derivative
| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product |
| 1 | Mannich Reaction | Acetophenone (B1666503), Dimethylamine (B145610) hydrochloride, Polyformaldehyde | Ethanol (B145695), Reflux | This compound hydrochloride nih.gov |
| 2 | SN/Reduction | Amine, Propiophenone salt | 1,4-dioxane (B91453)/TEA, Reflux | γ-aminoalcohol nih.gov |
| 3 | Acid-catalyzed rearrangement/dehydration | γ-aminoalcohol | 5N HCl, Reflux | Naftifine nih.gov |
Synthesis of Falicain (Local Anesthetic)
A similar synthetic strategy is employed to produce Falicain, a local anesthetic. The process leverages this compound derivatives as the key starting material. nih.gov The synthesis proceeds through the formation of β-aminoketones via an N-alkylation reaction, followed by the reduction of the carbonyl group to furnish the final γ-aminoalcohol structure of Falicain. nih.gov This protocol has been demonstrated as a convenient alternative route for the synthesis of this local anesthetic. nih.gov
Precursor for Fluoxetine (B1211875) (Prozac) and Analogues
This compound is a well-established precursor in the synthesis of Fluoxetine (Prozac) and its immediate precursor, (±)-N,N-dimethyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine (NMP). nih.govnih.gov The synthesis begins with the reduction of the ketone group of this compound.
In a common laboratory procedure, this compound is reduced using sodium borohydride (B1222165) (NaBH₄) to form the corresponding alcohol, (±)-3-dimethylamino-1-phenylpropanol. nih.govnih.gov This intermediate alcohol is then coupled with p-chlorotrifluoromethylbenzene in a subsequent step to form NMP. nih.gov The original patent for Fluoxetine described a similar initial reduction step using diborane. nih.gov NMP itself is nearly as active as an SSRI as fluoxetine and is considered a prodrug that is metabolized to fluoxetine in the body. nih.govuu.nl
Table 2: Initial Step in Fluoxetine Precursor Synthesis
| Reactant | Reagent | Product |
| This compound | Sodium Borohydride (NaBH₄) | (±)-3-dimethylamino-1-phenylpropanol nih.govnih.gov |
Synthesis of Selective Inhibitors (e.g., against African Trypanosomiasis)
The versatility of this compound extends to the development of treatments for parasitic diseases. It serves as a key reagent in the synthesis of 4-azapaullones, a class of compounds that have demonstrated selective inhibition against the protozoan parasite Trypanosoma brucei, the causative agent of African Trypanosomiasis. yulab.org Human African Trypanosomiasis (HAT) is a fatal disease if left untreated, and the development of new chemical entities is crucial. The synthesis of these specialized inhibitors highlights the role of this compound in creating scaffolds for targeted therapeutic agents.
Building Block for Complex Organic Molecules
Beyond its application in specific drug syntheses, this compound is a valuable building block for generating libraries of novel organic molecules. yulab.org Its status as a Mannich base allows it to be used in a variety of reactions to create more complex structures. nih.govyulab.org
Specifically, it is used to generate diverse β-aminoketones and γ-aminoalcohols through reactions such as N-alkylation and subsequent reduction of the carbonyl group. nih.gov These structural motifs are of significant interest in medicinal chemistry as they are present in a wide array of biologically active natural and synthetic compounds. yulab.org This utility allows researchers to efficiently create a range of structurally diverse molecules for screening and development.
Role in Proteomics Research
This compound hydrochloride is primarily utilized in the field of proteomics research. It is cited as a tool for protein crosslinking and mass spectrometry analysis. Chemical cross-linking combined with mass spectrometry (XL-MS) is a powerful technique used to provide structural information on the topology of proteins and protein complexes. nih.gov This method helps elucidate protein-protein interactions and their structural constraints on a proteome-wide scale. While the compound is identified for use in this field, detailed protocols specifying its direct application or its role as a precursor to a specific cross-linking reagent are not extensively documented in readily available literature.
Protein Crosslinking Agent
Crosslinking is a chemical process that joins two or more molecules through a covalent bond. Reagents used for this purpose, known as crosslinkers, typically possess two or more reactive ends that can attach to specific functional groups on proteins, such as primary amines or sulfhydryls thermofisher.com. This technique is crucial for studying protein interactions, structure, and for immobilizing proteins on various supports thermofisher.com.
A review of available scientific literature does not indicate a direct or established application of this compound as a primary protein crosslinking agent. The field of protein crosslinking commonly employs other reagents specifically designed for this purpose, such as carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of amide bonds between carboxyl and amine groups on different proteins researchgate.netresearchgate.net.
Application in Mass Spectrometry Analysis of Proteins
Mass spectrometry (MS) has become an indispensable tool in proteomics for identifying, sequencing, and quantifying proteins nih.gov. The most common approach, known as "bottom-up" proteomics, involves enzymatically digesting proteins into smaller peptides, which are then analyzed by the mass spectrometer youtube.com.
Based on a review of current research, there is no documented evidence of this compound being utilized as a matrix, standard, or derivatization agent in the mass spectrometry analysis of proteins. The methodologies in this field rely on a different set of specialized reagents and techniques to facilitate the ionization and analysis of peptides and proteins nih.govyoutube.com.
Biological Activities and Pharmacological Investigations of 3 Dimethylamino Propiophenone and Its Derivatives
Antimicrobial Activity
Scientific literature to date has not extensively focused on the antimicrobial properties of 3-(Dimethylamino)propiophenone itself. However, research into related chemical structures and derivatives provides some context for potential, yet uninvestigated, activities.
Antifungal Properties (e.g., against Dermatophytes, Microsporum canis)
There is currently a lack of specific research on the antifungal properties of this compound and its direct derivatives against dermatophytes such as Microsporum canis. Dermatophytes are a group of fungi that cause superficial infections of the skin, hair, and nails in humans and animals. Microsporum canis, in particular, is a common zoophilic dermatophyte. While the investigation of novel antifungal agents is an active area of research, with various heterocyclic and natural product derivatives showing promise against M. canis, the potential of this compound in this area remains to be explored.
Antibacterial Activity (e.g., against Staphylococcus aureus)
Similarly, there is a notable absence of studies specifically investigating the antibacterial activity of this compound and its derivatives against Staphylococcus aureus. S. aureus is a significant human pathogen, and the rise of antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibacterial compounds. Research into other classes of organic molecules has identified promising candidates that are effective against S. aureus, but the potential of this compound derivatives in this context is an area that requires future scientific inquiry.
Cancer Research and Multidrug Resistance (MDR) Reversal
A more promising area of investigation for derivatives of this compound lies in oncology, specifically in addressing the challenge of multidrug resistance (MDR) in cancer cells. MDR is a phenomenon whereby cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs, often leading to treatment failure. One of the key mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp).
Inhibition of P-glycoprotein (P-gp) Efflux
Recent studies have explored the potential of certain derivatives containing the 3-(dimethylamino)propylamino moiety to act as inhibitors of P-glycoprotein. nih.govnih.gov P-gp is a transmembrane protein that actively pumps chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.
One such derivative, Soloxolone N-3-(dimethylamino)propylamide , has been identified as a potent P-gp inhibitor. nih.govnih.govresearchgate.net Molecular docking studies have shown that this compound can directly bind to the transmembrane domain of P-gp with a binding energy comparable to that of known third-generation P-gp inhibitors like zosuquidar. nih.gov This interaction with the active site of P-gp is believed to be the mechanism behind its inhibitory function. nih.gov
| Compound | Cell Line | Assay | Key Finding |
|---|---|---|---|
| Soloxolone N-3-(dimethylamino)propylamide | KB-8-5 (human cervical carcinoma) | Molecular Docking | Binds to the transmembrane domain of P-gp with high affinity. nih.gov |
| Soloxolone N-3-(dimethylamino)propylamide | KB-8-5 | Rhodamine 123 Efflux Assay | Significantly enhances the intracellular accumulation of Rhodamine 123, a P-gp substrate. nih.gov |
| Soloxolone N-3-(dimethylamino)propylamide | RLS40 (murine lymphosarcoma) | Rhodamine 123 Efflux Assay | Demonstrates potent inhibition of P-gp-mediated efflux, outperforming the reference inhibitor verapamil. nih.gov |
Enhancement of Chemotherapeutic Agent Uptake (e.g., Doxorubicin)
By inhibiting the efflux function of P-gp, derivatives like Soloxolone N-3-(dimethylamino)propylamide can effectively increase the intracellular concentration of chemotherapeutic drugs that are P-gp substrates. This leads to a restoration of sensitivity to these drugs in resistant cancer cells.
In vitro studies have confirmed that Soloxolone N-3-(dimethylamino)propylamide enhances the uptake of doxorubicin (B1662922) in P-gp-overexpressing cancer cell lines. nih.gov Doxorubicin is a widely used anticancer drug that is a known substrate of P-gp. The increased intracellular accumulation of doxorubicin in the presence of this derivative leads to a synergistic cytotoxic effect, effectively reversing the multidrug resistance phenotype. nih.gov
| Compound | Cell Line | Chemotherapeutic Agent | Fold Increase in Uptake |
|---|---|---|---|
| Soloxolone N-3-(dimethylamino)propylamide | KB-8-5 (human cervical carcinoma) | Doxorubicin | 1.5-fold nih.gov |
| Soloxolone N-3-(dimethylamino)propylamide | RLS40 (murine lymphosarcoma) | Doxorubicin | 1.75-fold nih.gov |
Neuropharmacological Investigations
Currently, there is a lack of published research specifically focused on the neuropharmacological activities of this compound and its derivatives. The central nervous system effects of this class of compounds remain an uninvestigated area. Future research may explore potential activities related to neurotransmitter systems or other neurological targets.
Influence on Dopaminergic Systems
The structural backbone of this compound, a β-aminoketone, is recognized as a pharmacologically significant scaffold. While direct studies on this compound's specific effects on dopaminergic systems are not extensively detailed in publicly available research, the broader class of β-aminoketones has been investigated for its interactions with the central nervous system, including dopaminergic pathways. Bupropion (B1668061), a well-known antidepressant, is a monocyclic aminoketone that exerts its effects on both dopaminergic and noradrenergic activity taylorandfrancis.com. The structural similarity suggests that derivatives of this compound could potentially exhibit activity at dopamine (B1211576) receptors or transporters. The psychoactive effects of certain cathinone (B1664624) derivatives, which are also β-aminoketones, are known to be mediated through their interaction with the dopamine system, primarily by inhibiting dopamine reuptake wikipedia.org. This further supports the potential for this compound derivatives to influence dopaminergic neurotransmission. However, without specific research on this compound and its direct derivatives, any such influence remains speculative and an area for future investigation.
Influence on Adrenergic Systems
Similar to the dopaminergic system, the influence of this compound on adrenergic systems is primarily inferred from the activities of structurally related compounds. The general class of β-aminoketones has been associated with effects on adrenergic pathways. For instance, some β-aminoketones act as nonselective α-adreno-blockers nih.gov. The cross-interaction between dopaminergic and adrenergic systems is a known phenomenon in neural modulation, with dopamine capable of activating adrenergic receptors under certain conditions nih.gov. Given that some aminoketones like bupropion affect noradrenergic activity, it is plausible that derivatives of this compound could be designed to interact with adrenergic receptors. The synthesis of various β-aminoketones has been a focus of medicinal chemistry, aiming to explore their diverse biological activities which could include modulation of adrenergic signaling nih.govrsc.org. Further pharmacological screening of specific derivatives is necessary to elucidate any direct influence on adrenergic systems.
Potential Stimulant Properties
The potential stimulant properties of this compound and its derivatives can be hypothesized based on their structural relationship to known stimulants. Synthetic cathinones, which are β-keto-amphetamines, are recognized for their stimulant effects, which are attributed to their ability to increase synaptic concentrations of dopamine and norepinephrine (B1679862) wikipedia.orgnih.gov. Thiopropamine, an analog of amphetamine, also exhibits stimulant effects wikipedia.org. While bupropion, an aminoketone, has a structure similar to sympathomimetics, it is noted to lack stimulant abuse potential taylorandfrancis.com. Research on 2-methyl-3-aminopropiophenone derivatives has identified some compounds with central nervous system excitant activities nih.gov. The stimulus properties of various phenylisopropylamine analogs have been studied to understand their amphetamine-like or hallucinogenic effects maps.org. These findings suggest that modifications to the this compound structure could lead to compounds with stimulant properties, although specific studies on the parent compound and its direct derivatives are needed for confirmation.
Potential Analgesic and Anti-inflammatory Effects of Derivatives
The investigation of Mannich bases, a class of compounds that includes β-aminoketones like this compound, has revealed their potential for analgesic and anti-inflammatory activities. Several studies have reported the synthesis and evaluation of various Mannich bases for these properties taylorandfrancis.comnih.govsigmaaldrich.combioivt.compensoft.net.
Research into novel Mannich bases of benzimidazoles showed that some compounds exhibited significant analgesic and anti-inflammatory activities in vivo, with low gastrointestinal toxicity sigmaaldrich.com. Similarly, new Mannich bases of 5-nitro-2-benzoxazolinones were synthesized and tested, with some derivatives showing promising analgesic and anti-inflammatory effects in mice taylorandfrancis.com. The analgesic activities of these compounds were generally higher than their anti-inflammatory activities taylorandfrancis.com.
A study on 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones, which are structurally distinct but represent another class of compounds with analgesic potential, demonstrated that some derivatives were superior to codeine and d-propoxyphene in analgesic activity without narcotic characteristics nih.gov. Furthermore, the synthesis of novel sinomenine (B1681799) derivatives led to the identification of a compound with potent anti-inflammatory and analgesic effects, both in vitro and in vivo nih.govnih.gov.
The anti-inflammatory potential of some pyrrole-containing compounds has also been explored, indicating that this heterocyclic scaffold can be a basis for developing new anti-inflammatory and analgesic agents pensoft.net. A newly synthesized succinimide (B58015) derivative also showed potential for treating analgesia and inflammation mdpi.com.
While these studies focus on derivatives of other core structures, they highlight the potential of the broader class of compounds to which this compound belongs. Specific derivatives of this compound would need to be synthesized and screened to determine their specific analgesic and anti-inflammatory profiles.
Below is a table summarizing the findings for various derivatives with analgesic and anti-inflammatory properties:
| Compound Class | Specific Derivative(s) | Analgesic Activity | Anti-inflammatory Activity | Reference |
| Benzimidazole Mannich Bases | Compound A1 and B3 | Significant | Significant | sigmaaldrich.com |
| 5-Nitro-2-benzoxazolinone Mannich Bases | 3a, 3b, 3c, 3d, 3h | Higher than anti-inflammatory activity | Inhibitory ratios >30% | taylorandfrancis.com |
| Imidazo[4,5-b]pyridin-2-ones | I-15, I-21, I-121 | Superior to codeine and d-propoxyphene | Active against carrageenan-induced edema | nih.gov |
| Sinomenine Derivatives | Compound 17 | Exhibited analgesic effect in vivo | Potent in vitro and in vivo activity | nih.govnih.gov |
| Succinimide Derivatives | MAK01 | Effective in analgesia models | Selective COX-2 inhibition | mdpi.com |
Research into Anticonvulsant and Anti-Alzheimer's Disease Agents
This compound serves as a valuable starting material for the synthesis of compounds with potential therapeutic applications in neurological disorders, including epilepsy and Alzheimer's disease.
Anticonvulsant Agents:
The β-aminoketone structure is a feature in some compounds with anticonvulsant properties. Research into 2-methyl-3-aminopropiophenone derivatives has explored their central muscle relaxant and anticonvulsant activities nih.gov. Furthermore, studies on various heterocyclic compounds derived from β-aminoketones have shown promise. For instance, derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides have been synthesized and evaluated in anticonvulsant models, with one compound showing a more beneficial profile than the reference drug valproic acid mdpi.com. Another study on 1-diethylamino-3-phenylprop-2-en-1-one demonstrated its efficacy in multiple anticonvulsant screens in both mice and rats nih.gov. The synthesis of novel alaninamide derivatives has also yielded compounds with broad-spectrum antiseizure efficacy in various mouse seizure models semanticscholar.org. These findings underscore the potential of modifying the this compound scaffold to develop new anticonvulsant drugs.
Anti-Alzheimer's Disease Agents:
The development of multifunctional agents is a key strategy in the search for effective treatments for Alzheimer's disease. Derivatives of this compound, specifically chalcone (B49325) derivatives, have been designed and synthesized for this purpose. A series of dimethylamino chalcone-O-alkylamines were created and found to exhibit multiple beneficial properties, including inhibition of Aβ aggregation, selective acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) inhibition, and biometal chelation nih.gov. One particular compound, TM-6, showed significant potential as a lead compound for AD treatment due to its potent and balanced multifunctional activities and its ability to cross the blood-brain barrier nih.gov.
Another study focused on chalcone derivatives, with one compound, (2E)-3-[4-(dimethylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one (3g), demonstrating excellent inhibition of Aβ aggregation, the ability to disassemble Aβ fibrils, and good metal-chelating properties sigmaaldrich.comresearchgate.net. This compound also showed low cytotoxicity and was able to ameliorate memory impairment in a mouse model sigmaaldrich.com. The design of imidazolylacetophenone oxime derivatives has also yielded multifunctional agents with anti-neuroinflammatory and neuroprotective properties relevant to Alzheimer's disease nih.gov.
These studies highlight the utility of the this compound framework in the rational design of novel therapeutic agents for complex neurodegenerative diseases like Alzheimer's.
Enzyme Interaction Studies
While specific enzyme interaction studies for this compound are not widely reported, the broader class of β-aminoketones and related Mannich bases have been investigated for their ability to inhibit various enzymes. This suggests that derivatives of this compound could be tailored to target specific enzymes involved in disease processes.
The search for novel drugs often involves screening for enzyme inhibitory activity bioivt.com. For example, in the context of Alzheimer's disease, derivatives of dimethylamino chalcones have been evaluated as selective inhibitors of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) nih.gov. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Furthermore, the anti-inflammatory effects of some compounds are attributed to their inhibition of enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase mdpi.commdpi.com. For instance, a synthesized succinimide derivative demonstrated selective inhibition of COX-2 over COX-1, suggesting a safer anti-inflammatory profile mdpi.com.
The general principle of enzyme inhibition by small molecules is a cornerstone of drug discovery americanpeptidesociety.org. Peptides and other small molecules can act as competitive, non-competitive, or uncompetitive inhibitors of enzymes, and these interactions can be studied using various kinetic assays americanpeptidesociety.org. Given the reactivity of the β-aminoketone scaffold, it is plausible that derivatives of this compound could be designed to interact with the active or allosteric sites of various enzymes, leading to their inhibition. However, detailed enzymatic assays would be required to identify specific enzyme targets and to characterize the nature of the inhibition for any newly synthesized derivatives.
Influence on Gene Expression and Cellular Metabolism
The direct influence of this compound or its derivatives on gene expression and cellular metabolism is an area that remains largely unexplored in published research. However, the general impact of small molecules on these fundamental cellular processes is a significant area of investigation in drug discovery and toxicology.
High-throughput metabolomics is a powerful tool for assessing the effects of thousands of compounds on cellular metabolism, revealing previously unknown modes of action for existing drugs and identifying potential new therapeutic applications eurekalert.org. Such an approach could be applied to a library of this compound derivatives to systematically map their metabolic effects.
The study of ketone bodies has shown that these molecules, which share a ketone functional group with the compound of interest, can have profound effects beyond simple fuel metabolism, influencing everything from neuronal excitability to gene expression and cell signaling mdpi.comnih.gov. For instance, ketone bodies can inhibit histone deacetylases (HDACs), leading to changes in the expression of genes related to antioxidant responses nih.gov. This highlights the potential for ketone-containing compounds to have epigenetic effects.
Predicting how a drug will alter gene expression is a complex challenge. Machine learning models are being developed to predict locus-specific changes in gene expression following treatment with epigenetic drugs like HDAC inhibitors, using pre-treatment transcriptome and epigenomic data f1000research.com. Such predictive models could potentially be adapted to forecast the transcriptional consequences of treatment with novel this compound derivatives.
Future Research Directions and Therapeutic Potential
Exploration of Novel Derivatives with Enhanced Bioactivity
A significant avenue of future research lies in the synthesis and evaluation of novel derivatives of 3-(Dimethylamino)propiophenone. Its chemical structure provides a foundational scaffold that can be chemically modified to create a diverse library of new compounds with potentially enhanced biological activities. The Mannich reaction, a key method for synthesizing nitrogen-containing compounds, is frequently employed to create these derivatives. nih.gov
Researchers have already demonstrated the viability of this approach by creating analogues with a range of therapeutic possibilities. For instance, the synthesis of 1-(3-(N,N-dimethylamino)-1-(5-substituted thiophene-2-yl)propylidene semicarbazone Mannich base derivatives has yielded compounds with notable anticancer activity against the HCT-116 human colon cancer cell line. researchgate.net Similarly, by using Tramadol as a starting point, scientists have designed and synthesized a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives, identifying a potent analgesic with high affinity for the μ-opioid receptor. ebi.ac.uk Another study focused on creating a novel 1,3,4-oxadiazole-2(3H)-thione derivative, which demonstrated potential antibacterial and anticancer properties. nih.gov
These examples underscore the promise of using this compound as a template for generating new bioactive molecules. Future work will likely focus on expanding the structural diversity of these derivatives to target a wider range of diseases and biological pathways.
| Derivative Class | Starting Compound/Scaffold | Reported Biological Activity | Reference |
|---|---|---|---|
| Semicarbazone Mannich Base Derivatives | 1-(thiophen 2-yl) ethanone, N,N-dimethyl amine hydrochloride | Anticancer (Colon HCT-116) | researchgate.net |
| Piperidine-1-carboxamide Derivatives | Tramadol | Analgesic (μ-opioid receptor ligand) | ebi.ac.uk |
| 1,3,4-oxadiazole-2(3H)-thione Derivative | 1,3,4-oxadiazole-2-thiol derivatives | Antibacterial, Anticancer | nih.gov |
Deeper Elucidation of Mechanisms of Action for Biological Activities
While the synthesis of novel derivatives has shown promising biological effects, a deeper understanding of their underlying mechanisms of action is crucial for their development as therapeutic agents. The mechanism of action describes how a molecule interacts with a biological target, such as a protein or enzyme, to produce a pharmacological response. github.io
Currently, the primary well-defined role for this compound is in proteomics, where it functions as a crosslinking agent, reacting with primary amines on proteins to facilitate their analysis via mass spectrometry. smolecule.com However, for the therapeutic activities observed in its derivatives, such as anticancer or analgesic effects, the specific molecular targets and signaling pathways are often not fully characterized. Future research must employ advanced biochemical and cellular techniques to identify the precise proteins and pathways these compounds modulate. This knowledge is essential for optimizing drug efficacy and understanding the complete biological profile of these novel molecules.
Development of this compound as a Lead Compound in Drug Discovery
In drug discovery, a "lead compound" is a chemical that exhibits pharmacological or biological activity and serves as the starting point for developing a new drug. wikipedia.org This initial structure often requires chemical modifications to enhance its potency, selectivity, and pharmacokinetic properties in a process known as lead optimization. wikipedia.org
This compound fits the profile of a lead compound due to its role as a precursor in the synthesis of molecules with potential therapeutic value. smolecule.com Its structure is a key building block for creating more complex molecules aimed at specific biological targets. For example, it has been identified as a starting material for the synthesis of potential anticonvulsant and anti-Alzheimer's disease agents. smolecule.com By systematically modifying the propiophenone (B1677668) core, medicinal chemists can work to improve its "drug-like" properties, paving the way for the development of new clinical candidates.
Integration of Computational and Experimental Approaches for Drug Design
Modern drug discovery increasingly relies on the powerful synergy between computational and experimental methods. nih.gov Computer-aided drug design (CADD) utilizes a variety of computational tools to accelerate the discovery process, making it more efficient and cost-effective. springernature.com These approaches are highly applicable to the development of drugs derived from this compound.
Computational techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling can be used to predict how derivatives will interact with specific biological targets, screen large virtual libraries for promising candidates, and identify the key structural features responsible for their biological activity. openmedicinalchemistryjournal.comnih.gov For example, molecular docking studies were used to analyze the binding affinity of a novel derivative within the active site of the GlcN-6-P synthase enzyme. nih.gov These in silico predictions can then guide experimental work, allowing researchers to prioritize the synthesis of the most promising compounds for laboratory testing. This integrated approach, combining computational modeling with experimental validation, is essential for the rational design of next-generation therapeutics based on the this compound scaffold. nih.gov
| Computational Approach | Purpose in Drug Design |
|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. openmedicinalchemistryjournal.com |
| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. openmedicinalchemistryjournal.com |
| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate the chemical structure of compounds with their biological activity. springernature.com |
| Molecular Dynamics Simulation | Simulates the movement of atoms and molecules to study the stability and dynamics of a ligand-receptor complex. springernature.com |
Expanding Applications in Materials Science and Proteomics
Beyond its therapeutic potential, this compound has established and emerging applications in other scientific domains. Its utility is particularly notable in proteomics and materials science.
In proteomics, the compound is used as a crosslinking agent, a critical tool for studying protein-protein interactions and for mass spectrometry analysis. smolecule.com In materials science, this compound can serve as a component in the synthesis of photoinitiators. smolecule.com These molecules are essential for initiating polymerization reactions upon exposure to light, a process fundamental to the creation of new polymers and materials. smolecule.com Future research could explore the development of novel photoinitiators derived from this compound with tailored properties for specific applications. Further investigation into its chemical reactivity and physical properties may also uncover new uses in organic synthesis and other areas of chemical research. smolecule.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Dimethylamino)propiophenone, and how can reaction efficiency be validated?
- Answer : The compound is typically synthesized via the Mannich reaction , involving acetophenone, dimethylamine hydrochloride, and formaldehyde in refluxing ethanol . Key validation steps include:
- Reaction monitoring : Track intermediates using thin-layer chromatography (TLC) or HPLC.
- Yield optimization : Adjust molar ratios (e.g., 1:1.2:1 for acetophenone:dimethylamine:formaldehyde) and reflux time (4–6 hours) .
- Purity verification : Characterize via melting point analysis (150–155°C) and NMR spectroscopy (e.g., δ 2.2–2.8 ppm for dimethylamino protons) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Answer :
- NMR : Confirm structural integrity (e.g., aromatic protons at δ 7.2–8.1 ppm, ketone carbonyl at δ 200–210 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (266.4 g/mol) and fragmentation patterns .
- HPLC : Assess purity (>99% for pharmaceutical-grade studies) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Answer :
- Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and chemical-resistant goggles due to acute oral toxicity (Category 3) and skin/eye irritation risks .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates.
- Waste disposal : Segregate halogenated byproducts (e.g., brominated derivatives) for professional hazardous waste treatment .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis or functionalization of this compound?
- Answer :
- Retrosynthetic analysis : Use AI tools (e.g., Reaxys, Pistachio) to predict viable pathways and minimize side products .
- Density Functional Theory (DFT) : Model reaction energetics (e.g., activation barriers for Mannich intermediates) .
- Molecular docking : Predict binding affinities for biological targets (e.g., enzyme inhibition studies) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Answer :
- Comparative assays : Test derivatives (e.g., 3’-chloro-4’-fluoro analogs) under standardized conditions to isolate substituent effects .
- Dose-response studies : Address discrepancies in antimicrobial IC₅₀ values by controlling solvent polarity (e.g., DMSO vs. ethanol) .
- Meta-analysis : Cross-reference PubChem/DSSTox datasets to validate toxicity profiles (e.g., LD₅₀ variations) .
Q. How can reaction conditions be tailored to enhance selectivity in halogenated derivatives of this compound?
- Answer :
- Catalytic systems : Use Cu(I) or Pd catalysts for regioselective bromination at the para position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution over nucleophilic pathways .
- Temperature control : Low temperatures (−10°C) reduce dihalogenation byproducts during bromination .
Q. What methodologies validate the compound’s role in enzyme inhibition or receptor-binding studies?
- Answer :
- Kinetic assays : Measure Michaelis-Menten constants (Kₘ) using fluorogenic substrates (e.g., 4-methylcoumaryl-7-amide derivatives) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics for receptor interactions .
- Crystallography : Resolve co-crystal structures (e.g., with cytochrome P450 isoforms) to identify binding motifs .
Methodological Considerations
Q. How should researchers design experiments to minimize batch-to-batch variability in synthesized this compound?
- Answer :
- Standardized reagents : Use ACS-grade solvents and pre-dried dimethylamine hydrochloride .
- In-line analytics : Implement PAT (Process Analytical Technology) tools for real-time monitoring .
- Statistical DOE : Apply factorial design to optimize parameters (e.g., pH, stirring rate) .
Q. What advanced techniques address solubility challenges in biological assays involving this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
